molecular formula C9H12FNO2 B15235706 2-(1-Amino-2-hydroxypropyl)-6-fluorophenol

2-(1-Amino-2-hydroxypropyl)-6-fluorophenol

Cat. No.: B15235706
M. Wt: 185.20 g/mol
InChI Key: MLCWAEBPINQEFA-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxypropyl)-6-fluorophenol is a fluorinated aromatic compound featuring a phenolic hydroxyl group at the para position, a fluorine atom at the 6-position, and a 1-amino-2-hydroxypropyl side chain. The amino and hydroxyl groups enhance solubility in polar solvents, while the fluorine atom contributes to electronic effects and metabolic stability.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxypropyl)-6-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3

InChI Key

MLCWAEBPINQEFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves the reaction of 6-fluorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxypropyl)-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(1-Amino-2-oxopropyl)-6-fluorophenol, while nucleophilic substitution of the fluorine atom can produce derivatives with various functional groups .

Scientific Research Applications

2-(1-Amino-2-hydroxypropyl)-6-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2-Aminophenol (o-Aminophenol): A simple aminophenol with a hydroxyl group at the 2-position and an amino group at the adjacent position. Unlike the target compound, it lacks fluorine and the hydroxypropyl chain, resulting in lower molecular complexity and reduced solubility in non-polar solvents .
  • m-Aminophenol: Features an amino group at the 3-position and a hydroxyl group at the 1-position. Its sparing solubility in cold water contrasts with the target compound’s likely improved solubility due to the hydroxypropyl moiety .
  • (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide: A fluorinated benzylamide with a chiral center. While structurally distinct, its fluorine and amino groups highlight common strategies for enhancing metabolic stability and target binding in pharmaceuticals .

Solubility and Reactivity

  • Fluorine Substitution: The 6-fluoro substituent may reduce electron density in the aromatic ring, altering reactivity in electrophilic substitution reactions relative to non-fluorinated analogs. This is consistent with fluorophenyl derivatives in , which prioritize stability in synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
2-(1-Amino-2-hydroxypropyl)-6-fluorophenol ~170.18 (calculated) 6-F, 1-amino-2-hydroxypropyl High in polar solvents (e.g., water, ethanol)
2-Aminophenol 109.13 2-NH₂, 2-OH Soluble in hot water, alcohol, ether
m-Aminophenol 109.13 3-NH₂, 1-OH Sparingly soluble (cold water), freely soluble (hot water)
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide ~313.78 (calculated) 6-F, benzylamide, isopropyl Low (amide group reduces hydrophilicity)

Pharmaceutical Relevance

  • Fluorinated analogs, such as those in , are frequently employed in drug discovery due to fluorine’s ability to enhance bioavailability and resistance to oxidative metabolism . The target compound’s fluorine and polar side chain position it as a candidate for central nervous system (CNS) drug intermediates.
  • The hydroxypropyl chain may mimic natural substrates, improving interactions with biological targets compared to simpler aminophenols. This aligns with trends seen in fluorinated benzodiazepines and morpholine derivatives () .

Q & A

Basic: What are the optimal synthetic routes for 2-(1-Amino-2-hydroxypropyl)-6-fluorophenol?

Methodological Answer:
The synthesis of fluorinated aminophenol derivatives typically involves multi-step reactions, starting with halogenated phenol precursors. A plausible route for 2-(1-Amino-2-hydroxypropyl)-6-fluorophenol could include:

Fluorophenol Functionalization : Introduce the amino-hydroxypropyl group via nucleophilic substitution or reductive amination. For example, reacting 6-fluorophenol with epichlorohydrin under basic conditions to form an epoxide intermediate, followed by ammonia treatment to install the amino group .

Purification : Use column chromatography or recrystallization (e.g., from methanol/water mixtures) to isolate the product.

Key Parameters : Control reaction temperature (e.g., 0–25°C for epoxide opening) and stoichiometry to minimize side reactions like over-alkylation.
Reference Compounds: Similar strategies are used in synthesizing titanium(IV) complexes with fluorophenol ligands, where precise stoichiometry and reaction time are critical for yield optimization .

Basic: How can researchers validate the purity and structural integrity of 2-(1-Amino-2-hydroxypropyl)-6-fluorophenol?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>97%) .
    • Melting Point : Compare observed Tm (e.g., 130–135°C) with literature values for consistency .
  • Structural Confirmation :
    • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl group at δ 5.0–5.5 ppm).
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ = ~214 g/mol) .

Advanced: What role does the fluorophenol moiety play in modulating biological or catalytic activity?

Methodological Answer:
The fluorine atom and phenolic hydroxyl group synergistically influence reactivity:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity of adjacent carbons, enhancing interactions with biological targets (e.g., enzyme active sites) or metal catalysts .
  • Hydrogen Bonding : The hydroxyl group facilitates binding to receptors or stabilizes transition states in catalytic cycles.
    Case Study: In titanium(IV) complexes, fluorophenol ligands improve catalytic activity in ethylene polymerization due to electronic tuning of the metal center . Researchers should compare activity data from fluorinated vs. non-fluorinated analogs to isolate fluorine’s contribution.

Advanced: How can contradictions in reported biological activities of fluorinated aminophenol derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines, concentrations, or endpoint measurements.
  • Structural Analog Confusion : Misassignment of substituent positions (e.g., 2- vs. 4-fluorophenol isomers).
    Strategies :

Meta-Analysis : Aggregate data from multiple studies, controlling for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) .

Isomer-Specific Testing : Synthesize and compare all positional isomers (e.g., 2-, 3-, and 4-fluoro derivatives) under identical conditions.

Mechanistic Studies : Use computational modeling (e.g., DFT) to predict binding affinities or reaction pathways, then validate experimentally .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Keep under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation of the amine or phenol groups.
  • Decomposition Risks : Exposure to light or moisture may lead to hydrolysis of the hydroxypropyl chain. Monitor via periodic TLC or HPLC .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) for reactions and avoid strong acids/bases unless required for synthesis.

Advanced: How can the compound’s potential in drug discovery be systematically evaluated?

Methodological Answer:

  • In Silico Screening : Perform molecular docking with target proteins (e.g., kinases, GPCRs) to prioritize assays.
  • ADMET Profiling : Assess solubility (shake-flask method), permeability (Caco-2 model), and metabolic stability (microsomal assays) .
  • Structure-Activity Relationship (SAR) : Modify the hydroxypropyl chain length or fluorine position to optimize potency/selectivity.

Advanced: What analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Identify impurities at ppm levels using high-resolution mass spectrometry.
  • ICP-OES : Check for residual metal catalysts (e.g., Ti, Pd) if used in synthesis .
  • XRD : Confirm crystalline phase purity, especially if polymorphs are suspected .

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